(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine
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Overview
Description
(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine: is a complex organic compound characterized by its unique structure, which includes a phenalen-9-amine core with isopropyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine typically involves multiple steps, starting with the preparation of the phenalen-9-amine core. This can be achieved through a series of reactions, including nitration, reduction, and amination. The isopropyl groups are then introduced through alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenalen-9-one derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may have potential as bioactive compounds, including antimicrobial or anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Phenalen-9-amine: The core structure without the isopropyl groups.
N-Isopropylphenalen-9-amine: A similar compound with only one isopropyl group.
N,N-Diisopropylphenalen-9-amine: Another similar compound with two isopropyl groups but different positioning.
Uniqueness
(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine is unique due to its specific arrangement of isopropyl groups and the imino functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
67618-29-5 |
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Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
N-propan-2-yl-9-propan-2-yliminophenalen-1-amine |
InChI |
InChI=1S/C19H22N2/c1-12(2)20-16-10-8-14-6-5-7-15-9-11-17(21-13(3)4)19(16)18(14)15/h5-13,20H,1-4H3 |
InChI Key |
AGCCZYJTZXXMLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C(=NC(C)C)C=CC3=CC=CC(=C32)C=C1 |
Origin of Product |
United States |
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